“1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a compound with the CAS Number: 14271-45-5 . It has a molecular weight of 205.21 and its IUPAC Name is 1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .
The InChI Code for “1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is 1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15) .
“1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a powder with a melting point of 171-176 . Its molecular weight is 205.21 .
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClN2O3S and a molecular weight of 288.73 g/mol. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The sulfonyl chloride functional group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.
The compound is classified under sulfonyl chlorides, which are reactive intermediates used in various organic reactions. It can be sourced from chemical suppliers or synthesized through specific chemical reactions involving 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline as a precursor. Its CAS number is 1343210-73-0, and it is recognized in databases such as PubChem and BenchChem for its structural and chemical properties.
The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the following steps:
The reaction conditions typically involve:
The molecular structure of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride features a tetrahydroquinoline core with a methyl group at position 1 and a sulfonyl chloride group at position 6. The structure can be represented using canonical SMILES notation as CN1C(=O)CCC2=C1C=CC(=C2)S(=O)(=O)Cl
.
Key data regarding its molecular structure includes:
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride primarily involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can readily react with nucleophiles in biological systems or during synthetic processes.
The physical properties of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride include:
Chemical properties include:
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has several applications in scientific research:
In industry, this compound is utilized in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: